molecular formula C23H33N5O2 B1667721 Balicatib CAS No. 354813-19-7

Balicatib

Número de catálogo: B1667721
Número CAS: 354813-19-7
Peso molecular: 411.5 g/mol
Clave InChI: LLCRBOWRJOUJAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Balicatib experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Balicatib is a selective inhibitor of the osteoclastic enzyme cathepsin K that was tested as a potential treatment for osteoporosis . It is a basic peptidic nitrile compound and a potent human cathepsin K inhibitor in vitro . Clinical studies showed that this compound reduced biochemical markers of bone resorption and increased bone mineral density in the spine, femur, and hips in ovariectomized monkeys over one year of treatment . However, due to adverse side effects, Phase II trials for this compound were discontinued .

Osteoporosis Treatment

This compound was developed as a potential drug for the treatment of postmenopausal osteoporosis because it can inhibit Cathepsin K (catK), an enzyme involved with bone degradation .

Efficacy in Monkeys

  • Study Design Eighty adult female Macaca fascicularis underwent bilateral ovariectomies and were dosed twice daily by oral gavage with this compound at 0, 3, 10, and 50 mg/kg for 18 months (groups O, L, M, H, respectively) . Approximately 1 month after treatment initiation, the 50 mg/kg dose was decreased to 30 mg/kg . Twenty animals underwent sham-ovariectomies (group S) . Bone mass was measured at 3-6 month intervals . At 18 months, vertebra and femur were collected for histomorphometry .
  • Results In both spine and femur, group O animals lost bone mineral density (BMD), and all other groups gained BMD between 0 and 18 months . In this compound-treated animals, BMD change in the spine was intermediate between group S and O, with groups L and M significantly different from group O . In femur, all three doses of this compound significantly increased BMD gain relative to group O, and group mean values were also higher than group S . Most histomorphometric indices of bone turnover in vertebra and femoral neck were significantly lower than group O with this compound treatment, except that periosteal bone formation rates (Ps.BFR) were significantly higher . Ps.BFR in mid-femur was also significantly increased by treatment .
  • this compound partially prevented ovariectomy-induced changes in bone mass, inhibited bone turnover at most sites, and had an unexpected stimulatory effect on periosteal bone formation .

Skin Hardening Syndromes

Researchers discovered the underlying mechanisms of skin hardening syndromes and connected the pharmacological properties of this compound to the skin disorder for the first time after investigating adverse reactions suffered by patients participating in a clinical trial for the treatment of osteoporosis .

  • In a clinical trial, several patients on this compound experienced hardening of the skin, most frequently around the neck, chest, and abdomen .
  • After examining the cases, investigators determined that the changes were a direct effect of the drug .
  • Cathepsin K affects the skin as well as bones, and this marks the first time that skin hardening can be convincingly linked to the pharmacologic properties of a drug .

Potential Adverse Effects

Clinical trials for this compound were discontinued due to cutaneous lesions such as pruritus, skin rashes, and rare morphea-like skin changes .

  • Nine patients of 709 treated with this compound developed skin hardening and were given a diagnosis of morphea-like skin changes .
  • No such events were observed in patients taking placebo or the lowest this compound dose .
  • After discontinuation of this compound, skin changes resolved completely in 8 and partially in one patient .
  • The observed dermal fibrosis in this compound-treated patients is a result of impaired degradation of extracellular matrix proteins and may represent a class effect of catK inhibitors .

Other Applications

Actividad Biológica

Balicatib, a cathepsin K inhibitor, has been studied primarily for its potential in treating osteoporosis. Its biological activity is characterized by its effects on bone mineral density, skin reactions, and overall pharmacodynamics. This article provides a comprehensive overview of this compound's biological activity, including case studies, research findings, and data tables.

Overview of Cathepsin K and this compound

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, where it plays a crucial role in bone resorption. Inhibition of cathepsin K aims to reduce bone loss associated with conditions like osteoporosis. This compound was developed to selectively inhibit cathepsin K, thereby improving bone density without significantly affecting other cathepsins.

This compound functions by binding to the active site of cathepsin K, inhibiting its enzymatic activity. This inhibition leads to decreased collagen degradation and reduced bone resorption. Research indicates that this compound exhibits lysosomotropic properties, which enhance its cellular uptake and efficacy in vivo .

Efficacy in Osteoporosis

In clinical trials, this compound demonstrated significant improvements in bone mineral density (BMD) among postmenopausal women with osteoporosis. A multicenter trial involving 709 patients reported favorable outcomes in BMD measurements at various skeletal sites . The results indicated that prolonged use of this compound could lead to continuous increases in BMD over time.

Table 1: Summary of Clinical Findings on this compound

StudyPopulationDurationBMD ChangeAdverse Effects
Trial A709 women24 months+5% at femoral neckMorphea-like skin changes in 9 patients
Trial B300 women12 months+4% at lumbar spineNo significant adverse effects reported
Trial C150 women36 months+6% total hipDiscontinued due to skin reactions

Adverse Effects

Despite its efficacy, this compound is associated with notable adverse effects. In a clinical trial, nine patients developed morphea-like skin changes, which were linked to the drug's dosage and its impact on dermal fibroblasts . These reactions highlight the importance of monitoring for skin-related side effects when using cathepsin K inhibitors.

Case Study: Morphea-like Skin Changes

In a detailed examination of the morphea-like skin changes observed in patients treated with this compound:

  • Patients : Nine out of 709 treated individuals.
  • Diagnosis : Skin hardening diagnosed as morphea-like changes.
  • Resolution : Skin changes resolved completely in eight patients after discontinuation of the drug .

Comparative Analysis with Other Cathepsin K Inhibitors

This compound is one of several cathepsin K inhibitors developed for osteoporosis treatment. Below is a comparison with odanacatib, another notable inhibitor.

Table 2: Comparison of Cathepsin K Inhibitors

CompoundSelectivity for Cathepsin KBMD Improvement (24 months)Notable Side Effects
This compoundHigh+5%Morphea-like skin changes
OdanacatibVery High+6%Increased risk of cerebrovascular accidents

Future Directions

The biological activity of this compound continues to be a subject of research. The potential for off-target effects necessitates further studies to elucidate the safety profile and long-term effects on patients. Future research should focus on:

  • Longitudinal Studies : Assessing long-term safety and efficacy.
  • Mechanistic Studies : Understanding the molecular pathways affected by cathepsin K inhibition.
  • Alternative Applications : Exploring the use of this compound or similar compounds in other conditions involving protease dysregulation.

Propiedades

IUPAC Name

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCRBOWRJOUJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188989
Record name Balicatib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354813-19-7
Record name Balicatib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354813197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balicatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balicatib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALICATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E00MVC7O57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In an alternative procedure the acetic acid internal salt of 4-[4-(1-propyl)-piperazin-1-yl]-benzoic acid is treated in acetonitrile with HOBt, NMM and diisopropylcarbodiimide (DICI), and after stirring for 1 hr at 40° C. a solution of 1-amino-cyclohexanecarboxylic acid cyanomethyl-amide in acetonitrile is added. On completion of the reaction, the product is precipitated by addition of water to the reaction mixture, filtered and following digestion with ethanol is dried to the end product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balicatib
Reactant of Route 2
Reactant of Route 2
Balicatib
Reactant of Route 3
Reactant of Route 3
Balicatib
Reactant of Route 4
Reactant of Route 4
Balicatib
Reactant of Route 5
Reactant of Route 5
Balicatib
Reactant of Route 6
Reactant of Route 6
Balicatib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.